![molecular formula C15H18ClNO B034008 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine CAS No. 100098-85-9](/img/structure/B34008.png)
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). It is an important drug candidate for the treatment of various B cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to reduce the levels of circulating B cells in both preclinical and clinical studies. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been well-tolerated in clinical trials, with no dose-limiting toxicities reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is a potent and selective inhibitor of BTK, making it an ideal tool for studying BCR signaling and B cell biology. However, its limited solubility in aqueous solutions may pose challenges for in vitro experiments. In addition, the lack of a suitable animal model for CLL and MCL may limit the translation of preclinical findings to clinical trials.
Direcciones Futuras
Future research on 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. In addition, the development of suitable animal models for CLL and MCL would facilitate the translation of preclinical findings to clinical trials. Further studies on the mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine may also reveal new targets for the treatment of B cell malignancies and autoimmune diseases. Finally, the combination of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine with other targeted therapies may enhance its efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine involves several steps, starting with the reaction of 3-chlorostyrene with 4,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The resulting intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with ethyl chloroformate and triethylamine to produce 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine.
Aplicaciones Científicas De Investigación
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has shown promising results in preclinical studies for the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to inhibit BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B cells. It also modulates the immune system by reducing the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
100098-85-9 |
|---|---|
Nombre del producto |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
Fórmula molecular |
C15H18ClNO |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C15H18ClNO/c1-11-10-15(2,3)17-14(18-11)8-7-12-5-4-6-13(16)9-12/h4-9,11H,10H2,1-3H3/b8-7+ |
Clave InChI |
JMSUSBPUYOSDSM-BQYQJAHWSA-N |
SMILES isomérico |
CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)(C)C |
SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
SMILES canónico |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
Sinónimos |
BW 813U BW 813U, hydrochloride, (E)-isomer BW-813-U BW-813U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
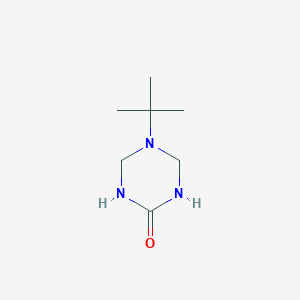
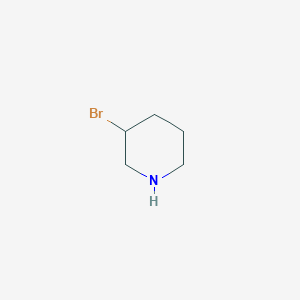
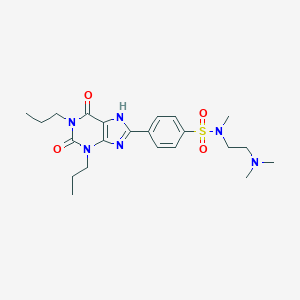
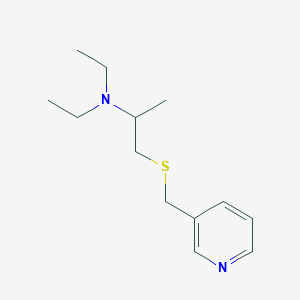

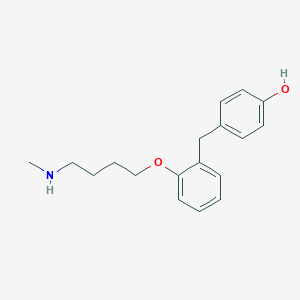

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
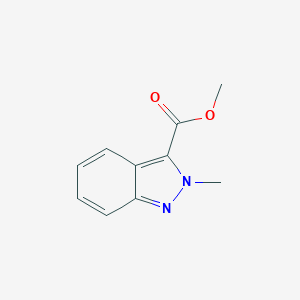

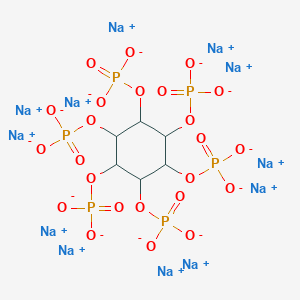
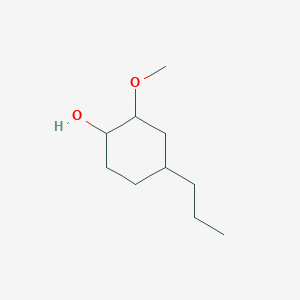
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)